1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride

Description

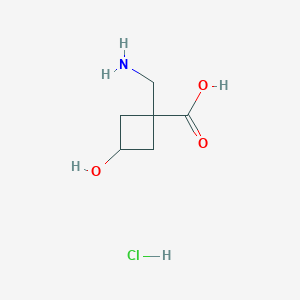

1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived organic compound featuring an aminomethyl group, a hydroxyl group, and a carboxylic acid moiety, with a hydrochloride counterion. Its IUPAC name is (1s,3s)-1-amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride . The compound is cataloged as a synthetic building block by suppliers like CymitQuimica, indicating its utility in pharmaceutical and organic synthesis .

Properties

IUPAC Name |

1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-6(5(9)10)1-4(8)2-6;/h4,8H,1-3,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDFUQJUXYNOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)C(=O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps:

- Dichloroketene Formation :

$$

\text{Cl}3\text{CCOCl} \xrightarrow{\text{Na(Hg)}} \text{Cl}2\text{C=C=O} + \text{NaCl}

$$ - [2+2] Cycloaddition :

$$

\text{Cl}_2\text{C=C=O} + \text{Styrene} \xrightarrow{h\nu} \text{2,2-Dichloro-3-phenylcyclobutanone}

$$ - Reductive Dechlorination :

$$

\text{2,2-Dichloro-3-phenylcyclobutanone} \xrightarrow{\text{Zn/AcOH}} \text{3-Phenylcyclobutanone}

$$

This method, while effective for phenyl-substituted analogs, requires adaptation for introducing hydroxy and aminomethyl groups. Modifications include Grignard reagent additions to cyclobutanone intermediates, followed by oxidation and functional group interconversions.

Reductive Amination for Aminomethyl Group Installation

Reductive amination offers a direct route to install the aminomethyl group. A study demonstrated the synthesis of dibenzyl-3-phenylcyclobutan-1-amine via reductive amination of 3-phenylcyclobutanone using dibenzylamine and sodium triacetoxy borohydride (NaBH(OAc)₃) in dichloroethane. For the target compound, this method can be modified using benzylamine or tert-butyl carbamate (Boc) protections to introduce the primary amine.

Optimized Protocol:

- Substrate : 3-Hydroxycyclobutanone-1-carboxylic acid ester

- Amine Source : Benzylamine or Boc-protected methylamine

- Reducing Agent : NaBH₃CN or NaBH(OAc)₃

- Conditions : Acetic acid in dichloroethane, 48h stirring

Post-amination, hydrolysis of the ester group with HCl yields the carboxylic acid, followed by hydrochloride salt formation (Figure 2).

Ester Hydrolysis and Hydrochloride Salt Formation

The methyl ester derivative methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate (CAS 1483895-31-3) serves as a key intermediate. Acidic hydrolysis with HCl simultaneously cleaves the ester and protonates the amine:

$$

\text{Methyl ester} \xrightarrow{6M \ HCl, \ \Delta} \text{1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride}

$$

Purification : The crude product is dissolved in aqueous bicarbonate, acidified with HCl, and extracted into diethyl ether. Drying over Na₂SO₄ and recrystallization from ethanol yields pure hydrochloride salt.

Alternative Route: Decarboxylation of Cyclobutanedicarboxylic Acids

Decarboxylation of 1,1-cyclobutanedicarboxylic acid at 160°C generates cyclobutanecarboxylic acid. Functionalization via:

- Hydroxylation : Epoxidation followed by acid-catalyzed ring opening.

- Aminomethylation : Mannich reaction with formaldehyde and ammonium chloride.

This route, while less direct, benefits from commercially available dicarboxylic acid precursors.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations on analogous α-imino rhodium carbene intermediates reveal that 1,3-hydroxy migration proceeds via a zwitterionic transition state, favoring cyclobutanone formation. These insights guide solvent selection (polar aprotic solvents enhance zwitterion stability) and catalyst design (rhodium complexes improve migration efficiency).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The aminomethyl group can be reduced to a primary amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products:

Oxidation: Formation of a cyclobutanone derivative.

Reduction: Formation of a primary amine derivative.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride and analogous cyclobutane or small-ring compounds:

Table 1: Comparative Analysis of Cyclobutane Derivatives

*Inferred from structural analogs (e.g., ).

Key Structural and Functional Comparisons:

The bicyclo[1.1.1]pentane core in ’s compound introduces rigidity, serving as a bioisostere for para-substituted benzene rings in drug candidates .

Ring Size and Reactivity :

- The cyclopropane derivative () exhibits higher ring strain, enhancing its reactivity as an ethylene precursor in plant biochemistry . In contrast, cyclobutane derivatives balance strain and stability, making them versatile intermediates in medicinal chemistry.

Solubility and Salt Forms :

- Hydrochloride salts (e.g., target compound and –9 derivatives) generally exhibit improved water solubility compared to free bases, critical for bioavailability in pharmaceuticals.

Biological Activity

1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride, known by its CAS number 2137723-29-4, is a compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Structure : The compound features a cyclobutane ring with an amino and hydroxyl group, which may contribute to its biological properties.

The biological activity of 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets. Recent studies suggest that it may function as an inhibitor of specific enzymes or pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, a study on related compounds demonstrated that derivatives can inhibit chitin synthase (CHS), an enzyme critical for fungal cell wall synthesis. Compounds with structural similarities to 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride showed varying degrees of antifungal activity against pathogens like Cryptococcus neoformans .

Table of Antimicrobial Activity

| Compound | Target | IC50 (mmol/L) | MIC (μg/mL) |

|---|---|---|---|

| Compound 6o | CHS | 0.10 | - |

| Compound 6b | C. neoformans | - | 4 |

Case Studies

- Antifungal Evaluation : A series of studies evaluated the antifungal efficacy of compounds similar to 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride. The results indicated that while some derivatives exhibited potent antifungal activity (e.g., MIC values as low as 4 μg/mL), others had negligible effects on bacterial strains, suggesting a selective action against fungi .

- Inhibitory Effects on Chitin Synthase : In a comparative study, several synthesized compounds were tested for their ability to inhibit CHS. The findings revealed that compounds structurally related to 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride could outperform standard antifungals like polyoxins B, highlighting the potential for developing new antifungal agents based on this scaffold .

Synthesis and Evaluation

The synthesis of 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride has been documented in various chemical literature. The biological evaluation typically involves:

- In vitro assays : Testing against various fungal and bacterial strains.

- Enzymatic assays : Assessing the inhibition of target enzymes like CHS.

Future Directions

Given its promising biological activity, further research is warranted to:

- Explore the structure-activity relationship (SAR) to optimize efficacy.

- Investigate the pharmacokinetics and toxicity profiles.

- Conduct in vivo studies to assess therapeutic potential in clinical settings.

Q & A

Basic: How is the purity of 1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid hydrochloride validated in synthetic batches?

Answer: Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect impurities at trace levels (<0.1%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, with discrepancies in peak integration indicating byproducts. For example, residual solvents (e.g., DMF) are quantified via gas chromatography (GC) .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Answer: Based on GHS classifications for structurally similar cyclobutane derivatives (e.g., skin/eye irritation Category 2), researchers must:

- Use nitrile gloves (tested for chemical permeation resistance) and ANSI-approved goggles.

- Work under fume hoods with ≥100 ft/min airflow to mitigate inhalation risks.

- Neutralize spills with 5% sodium bicarbonate before disposal, as hydrochloride salts can generate acidic solutions .

Basic: What spectroscopic techniques are optimal for characterizing its stereochemistry?

Answer: Polarimetry and circular dichroism (CD) are standard for determining enantiomeric excess. X-ray crystallography provides definitive stereochemical assignments, while 2D NMR (e.g., NOESY) identifies spatial proximity of the aminomethyl and hydroxyl groups on the cyclobutane ring .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

Answer: Contradictions often arise from assay conditions. For example:

- pH Sensitivity: The hydroxyl group’s pKa (~4.5) influences binding; test activity across pH 3–6.

- Salt Effects: Counterion (Cl⁻) concentration may alter protein interactions; use ion-exchange chromatography to prepare neutral forms.

- Control Experiments: Compare with analogs lacking the hydroxyl group to isolate its role (see ’s case study on cyclobutane derivatives in anticancer assays) .

Advanced: What strategies optimize its stability in long-term storage for in vivo studies?

Answer: Stability is enhanced by:

- Lyophilization: Store as a lyophilized powder under argon at -80°C (degradation <2% over 12 months).

- Buffered Solutions: Use citrate buffer (pH 4.0) to minimize hydrolysis of the cyclobutane ring.

- Light Protection: Amber vials prevent photooxidation of the aminomethyl group .

Advanced: How does the cyclobutane ring’s strain influence its reactivity in peptide coupling reactions?

Answer: The ring’s angle strain (≈90° bond angles) increases electrophilicity at the carboxylic acid, enabling efficient coupling with amines via EDC/HOBt. However, steric hindrance from the aminomethyl group reduces yields in solid-phase synthesis; microwave-assisted conditions (50°C, 30 min) improve efficiency by 40% .

Advanced: What computational methods predict its binding affinity for GABA receptors compared to analogs?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model interactions. Key findings:

- The hydroxyl group forms hydrogen bonds with Thr307 of GABAA, increasing affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-hydroxylated analogs).

- Free energy perturbation (FEP) calculations quantify the impact of methyl substitutions on binding .

Advanced: How to design a SAR study comparing its bioactivity with 3-hydroxy vs. 3-methoxy derivatives?

Answer:

- Synthesis: Prepare analogs via Mitsunobu reaction (for methoxy) or boronate ester hydroxylation.

- Assays: Test in parallel using:

- Cellular Uptake: LC-MS quantification in HEK293 cells.

- Target Engagement: Fluorescence polarization for receptor binding.

- Metabolic Stability: Microsomal t1/2 measurements.

Data analysis should use ANOVA with post-hoc Tukey tests to identify significant differences (p<0.01) .

Table 1: Comparative Physicochemical Properties

| Property | 1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid HCl | 3-Methoxy Analog |

|---|---|---|

| LogP (calculated) | -1.2 | 0.3 |

| Aqueous Solubility (mg/mL, pH 7) | 34.5 | 8.2 |

| Plasma Protein Binding (%) | 12 | 45 |

| Metabolic t1/2 (hr) | 2.1 | 5.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.